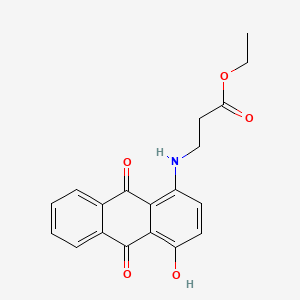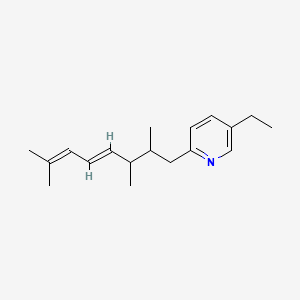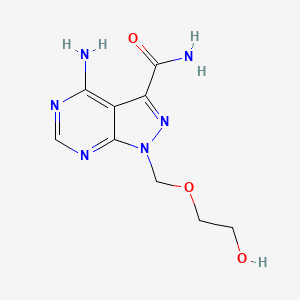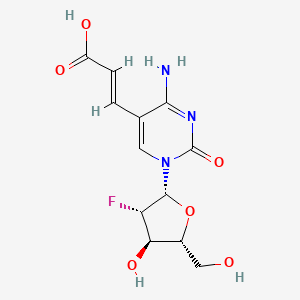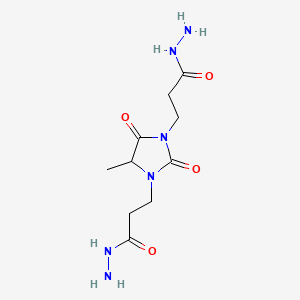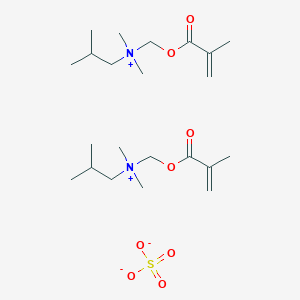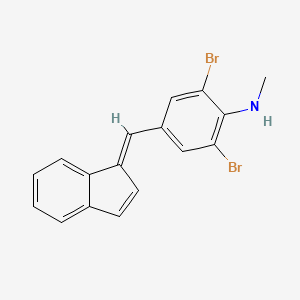
2-(2,6-Dibromophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC405112, also known by its chemical formula C17H14Br2N2, is a compound with significant interest in various scientific fields. It has a molecular weight of 406.12 and an exact mass of 403.9524
Análisis De Reacciones Químicas
NSC405112 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like water radical cations, which facilitate the oxidation of aromatic amines . The major products formed from these reactions can include quaternary ammonium cations, which are significant in drug development and other chemical applications.
Aplicaciones Científicas De Investigación
NSC405112 has a wide range of scientific research applications. In chemistry, it is studied for its reactivity and potential use in synthesizing other complex molecules. In biology and medicine, the compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and other therapeutic applications. Its industrial applications include its use in the synthesis of materials with specific properties, such as those required in advanced manufacturing processes.
Mecanismo De Acción
The mechanism of action of NSC405112 involves its interaction with molecular targets and pathways within biological systems. The compound’s bromine and nitrogen atoms play a crucial role in its reactivity and ability to form stable complexes with other molecules. These interactions can influence various biochemical pathways, leading to potential therapeutic effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
NSC405112 can be compared with other similar compounds that contain bromine and nitrogen atoms. These similar compounds may include other brominated aromatic amines or nitrogen-containing heterocycles. The uniqueness of NSC405112 lies in its specific molecular structure, which imparts distinct chemical and physical properties. This makes it a valuable compound for research and development in various scientific fields.
Conclusion
NSC405112 is a compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a subject of interest for chemists, biologists, and materials scientists. Further research into its synthesis, reactivity, and applications will continue to uncover new possibilities for its use in various fields.
Propiedades
Número CAS |
7496-24-4 |
|---|---|
Fórmula molecular |
C17H14Br2N2 |
Peso molecular |
406.1 g/mol |
Nombre IUPAC |
(Z)-2-(2,6-dibromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile |
InChI |
InChI=1S/C17H14Br2N2/c1-21(2)14-8-6-12(7-9-14)10-13(11-20)17-15(18)4-3-5-16(17)19/h3-10H,1-2H3/b13-10+ |
Clave InChI |
ZILMSJOTOQOOPU-JLHYYAGUSA-N |
SMILES isomérico |
CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C2=C(C=CC=C2Br)Br |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C=C(C#N)C2=C(C=CC=C2Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


